molecular formula C7H6BrNO2S B1445449 5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide CAS No. 1352152-68-1

5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

Cat. No.: B1445449
CAS No.: 1352152-68-1
M. Wt: 248.1 g/mol
InChI Key: DRTPDJJQGWIEFA-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a chemical compound with the molecular formula C7H6BrNO2S. It is a brominated derivative of dihydrobenzo[d]isothiazole dioxide, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTPDJJQGWIEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide typically involves multi-step reactions. One common method includes the use of 2,2’-azobis(isobutyronitrile) and N-Bromosuccinimide in toluene at 90°C for 2 hours, followed by treatment with potassium carbonate in N,N-dimethylformamide at 20°C . Another method involves the use of acetic anhydride, periodic acid, and chromium (VI) oxide in acetonitrile at 0-23°C, followed by dimethylsulfide borane complex in tetrahydrofuran at 75°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide: Used for bromination reactions.

    Potassium Carbonate: Used as a base in substitution reactions.

    Dimethylsulfide Borane Complex: Used in reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of dihydrobenzo[d]isothiazole dioxide, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the isothiazole ring play crucial roles in its binding affinity and activity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by blocking the substrate binding site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and cross-coupling reactions. This makes it a valuable intermediate in organic synthesis and drug development.

Biological Activity

5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7_7H6_6BrNO2_2S and features a brominated isothiazole structure. Its unique properties arise from the presence of the bromine atom, which enhances its reactivity and potential biological applications.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, impacting drug metabolism and influencing various biochemical pathways.
  • Cell Signaling Modulation : The compound interacts with proteins involved in cell signaling, affecting gene expression and cellular metabolism. It modulates kinase and phosphatase activities, which are crucial for cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties against various bacterial strains .

Antimicrobial Properties

Research indicates that this compound has demonstrated efficacy against multiple bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis1.6 mg/mL
Escherichia coli1.6 mg/mL
Proteus vulgaris1.6 mg/mL
Staphylococcus aureus0.833 mg/mL

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Anticancer Potential

The compound is also being investigated for its anticancer properties. It has been shown to influence cancer cell lines by inducing apoptosis and inhibiting cell proliferation through its interaction with specific signaling pathways.

Case Studies

  • Inhibition of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) : A study explored the potential of this compound as a TACE inhibitor. This enzyme is critical in inflammatory diseases and cancer progression. The compound was found to effectively inhibit TACE activity, suggesting its potential as a therapeutic agent in inflammatory conditions.
  • Antidepressant Activity : Although primarily focused on other derivatives, studies on related compounds have indicated that benzothiazole derivatives can exhibit antidepressant-like effects through modulation of serotonin receptors (5-HT1A and 5-HT2A). This opens avenues for further exploration of the antidepressant potential of this compound .

Research Applications

The versatility of this compound extends to various fields:

  • Medicinal Chemistry : It serves as a scaffold for developing new drug candidates targeting specific biological pathways.
  • Organic Synthesis : Used as a building block in synthesizing complex organic molecules due to its reactive nature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

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